REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].O[C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]=1[C:27]([O:29][CH3:30])=[O:28].N1C=CC=CC=1.C(OC)(C)(C)C>ClCCl>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]=1[C:27]([O:29][CH3:30])=[O:28])(=[O:5])=[O:4]
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Name
|
|
Quantity
|
492 g
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Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
319 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)C(=O)OC
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Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
maintained at an internal temperature between −70 and −50° C., under nitrogen
|
Type
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ADDITION
|
Details
|
Once the addition
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Type
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DISSOLUTION
|
Details
|
after which time all solids had dissolved
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
WASH
|
Details
|
washed with MTBE (0.5 L)
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Type
|
WASH
|
Details
|
washed with 2 N HCl(aq) (0.3 L
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (2.5 L)
|
Type
|
WASH
|
Details
|
washed with 1 N NaOH (aq) (0.5 L), water (2.5 L) and brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Initially a slightly brown oil, the product crystallised
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
FC(S(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C(=O)OC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |